molecular formula C11H10ClN3OS2 B2735572 N-(4-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 361185-01-5

N-(4-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No. B2735572
CAS RN: 361185-01-5
M. Wt: 299.79
InChI Key: WZTPUECSCDCEOW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, also known as CT27, is a novel compound with potential therapeutic applications. The compound has been synthesized using various methods and has been found to exhibit promising biological activities. In

Scientific Research Applications

Antimicrobial Activity

Research on related thiadiazole compounds has demonstrated potential antimicrobial properties. For instance, the synthesis of formazans from Mannich bases derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has shown moderate antimicrobial activity against pathogenic strains like Escherichia coli, Salmonella typhi, and fungal strains such as Aspergillus niger and Candida albicans (Sah et al., 2014). This suggests that derivatives of thiadiazole, including the compound , may possess similar bioactive properties.

Synthesis and Characterization

The synthesis of N-substituted derivatives of thiadiazole compounds, including efforts to elucidate their structure through various spectral techniques, highlights the scientific interest in this chemical class. Studies focusing on the synthesis and pharmacological evaluation of these derivatives underline the importance of structural analysis in developing compounds with desired biological activities (Nafeesa et al., 2017). This underscores the role of precise synthesis techniques in the advancement of research applications for thiadiazole derivatives.

Potential Therapeutic Uses

Derivatives of thiadiazole have been explored for their therapeutic potential, including their role as inhibitors of enzymes and potential anticancer agents. Studies on similar compounds have shown promise in inhibiting bacterial growth and demonstrating cytotoxic activity against cancer cell lines, suggesting a potential pathway for the development of new therapeutic agents (Siddiqui et al., 2014). This area of research is particularly promising for the development of novel drugs based on thiadiazole derivatives.

properties

IUPAC Name

N-(4-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS2/c1-7-14-15-11(18-7)17-6-10(16)13-9-4-2-8(12)3-5-9/h2-5H,6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTPUECSCDCEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

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